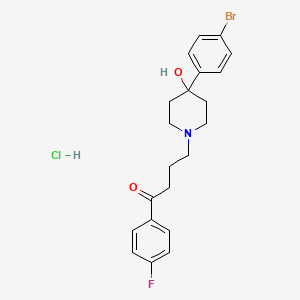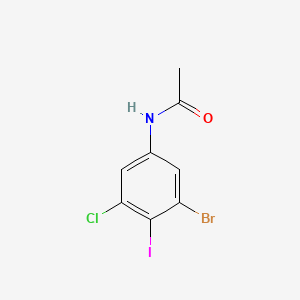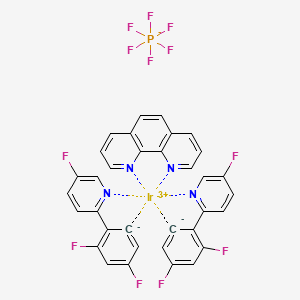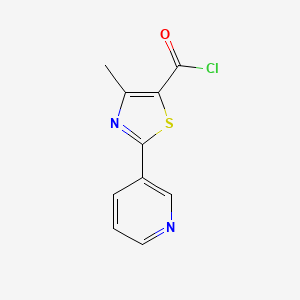
Bromperidol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromperidol hydrochloride is a first-generation butyrophenone antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders . It was discovered at Janssen Pharmaceutica in 1966 and is known for its high affinity for central dopamine receptors . This compound is sold under various brand names, including Bromidol and Impromen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromperidol hydrochloride involves several steps. The key starting material is 4-bromobenzophenone, which undergoes a series of reactions to form the final product. The synthetic route typically includes:
Formation of 4-bromobenzophenone: This is achieved through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The ketone group in 4-bromobenzophenone is reduced to a secondary alcohol using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The secondary alcohol is then reacted with piperidine to form the piperidine ring structure.
Final steps: The resulting compound is further reacted with 4-fluorobutyrophenone to form bromperidol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of high-purity reagents .
化学反応の分析
Types of Reactions
Bromperidol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bromperidol can be oxidized to form various metabolites.
Reduction: The ketone group in bromperidol can be reduced to form secondary alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of bromperidol, which can have different pharmacological properties .
科学的研究の応用
Bromperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
作用機序
Bromperidol hydrochloride exerts its effects by antagonizing dopamine D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is thought to be overactive in individuals with schizophrenia . The compound also has some affinity for serotonin receptors, which may contribute to its antipsychotic effects .
類似化合物との比較
Bromperidol hydrochloride is structurally similar to other butyrophenone antipsychotics such as haloperidol and benperidol . Compared to these compounds, bromperidol has a higher affinity for dopamine receptors and a faster onset of action . it also has a similar side effect profile, including the risk of extrapyramidal symptoms .
List of Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar pharmacodynamic properties.
Benperidol: A butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
特性
分子式 |
C21H24BrClFNO2 |
|---|---|
分子量 |
456.8 g/mol |
IUPAC名 |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H23BrFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |
InChIキー |
XAYXCUZHMISKSM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)












![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
